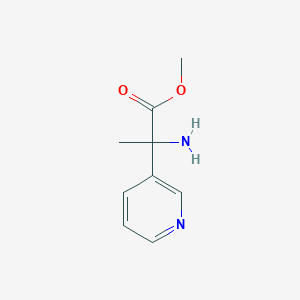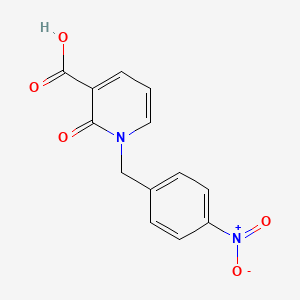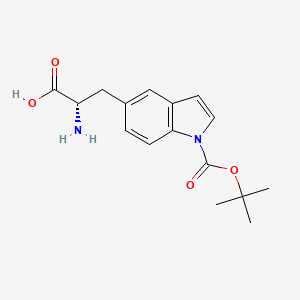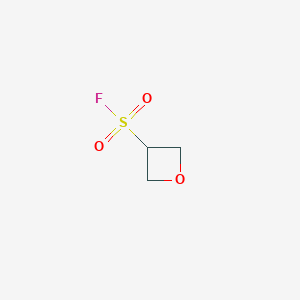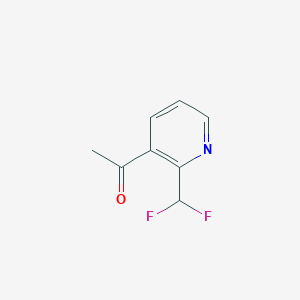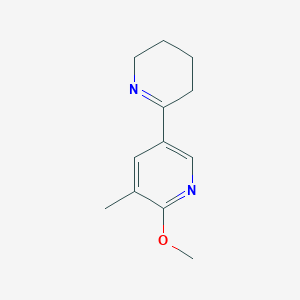
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Isopropoxylation: Addition of the isopropoxy group.
Methylation: Introduction of the methyl group.
Amination: Conversion of the intermediate to the methanamine derivative.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine include:
(3-Fluoro-4-methylphenyl)methanamine: Differing by the position of the isopropoxy group.
(4-Fluoro-3-methylphenyl)methanamine: Another positional isomer with different chemical properties.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
(3-fluoro-4-methyl-5-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-9(6-13)4-10(12)8(11)3/h4-5,7H,6,13H2,1-3H3 |
Clave InChI |
SZEHDFXQOVCSNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)CN)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


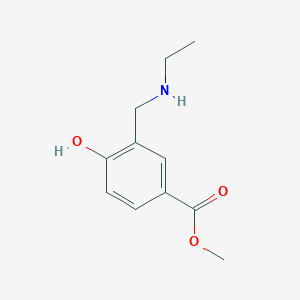

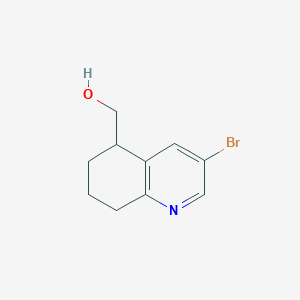
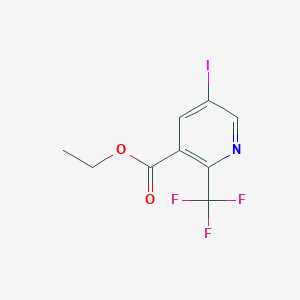
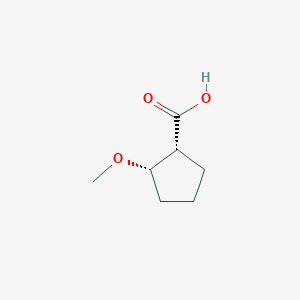

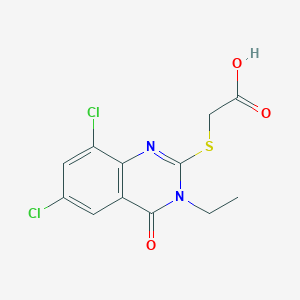
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
